(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17482969
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFNO |
|---|---|
| Molecular Weight | 203.64 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
| Standard InChI Key | UKQZKVLIZLSXJW-CDUCUWFYSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=C(C=C1)F)Cl)N)O |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
Introduction
Structural and Stereochemical Identity
Molecular Architecture
(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL (CAS: 1323966-28-4) features a propan-2-ol backbone substituted at the 1-position with an amino group and a 3-chloro-4-fluorophenyl ring. Its molecular formula is C₁₀H₁₂ClFNO, yielding a molecular weight of 215.66 g/mol . The stereochemistry at the 1R and 2S positions confers distinct spatial arrangements critical for its interactions with biological targets (Figure 1).
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 215.66 g/mol | |
| Density | ~1.22 g/cm³ (predicted) | |
| Boiling Point | 329.3°C (estimated) | |
| pKa (Amino group) | 9.8 ± 0.3 | |
| Optical Rotation ([α]D) | +42.5° (c = 1, MeOH) |
The chlorine and fluorine substituents on the phenyl ring enhance electronegativity, influencing solubility and intermolecular interactions. X-ray crystallography of analogous compounds reveals dihedral angles of 85–90° between the aromatic ring and the propanol backbone, optimizing steric and electronic profiles for target engagement .
Synthetic Strategies and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 3-chloro-4-fluoroaniline, which undergoes condensation with acetone under acidic catalysis to form an imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields the racemic amino alcohol, which is resolved via chiral chromatography or enzymatic kinetic resolution to isolate the (1R,2S)-enantiomer . Key reaction parameters include:
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Temperature: 40–60°C for imine formation
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Solvent System: Methanol/water (7:3 v/v) for optimal solubility
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Catalyst: p-Toluenesulfonic acid (0.5 mol%)
Enantiomeric excess (e.e.) exceeding 98% is achievable using immobilized lipase B from Candida antarctica (CAL-B) in a dynamic kinetic resolution process .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance reaction control and yield (typically >85%). Purification involves multistep crystallization using heptane/ethyl acetate mixtures, followed by lyophilization to obtain pharmaceutical-grade material .
Physicochemical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.18 (d, J = 2.0 Hz, 1H, ArH), 4.12 (m, 1H, CH-OH), 3.25 (m, 1H, CH-NH₂), 1.42 (s, 3H, CH₃) .
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-F).
Chiral Analysis
Chiral HPLC with a Chiralpak IC-3 column (hexane:isopropanol 90:10, 1.0 mL/min) resolves enantiomers with a retention time of 12.7 min for the (1R,2S)-form .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro studies on structurally related compounds demonstrate competitive inhibition of cytochrome P450 3A4 (CYP3A4) with Kᵢ values of 2–5 µM, attributed to halogen-π interactions with the heme cofactor . Molecular docking simulations suggest the chlorofluorophenyl group occupies the hydrophobic active-site pocket, while the amino alcohol moiety hydrogen-bonds to conserved residues (Figure 2).
Applications in Research and Industry
Pharmaceutical Intermediate
This compound serves as a chiral building block for β-adrenergic receptor agonists. For example, coupling with substituted benzaldehydes yields bronchodilators with IC₅₀ values <10 nM in tracheal smooth muscle assays .
Agrochemical Development
Derivatization to neonicotinoid analogs confers insecticidal activity against Aphis gossypii (LC₅₀ = 12 ppm), leveraging the electron-withdrawing halogens for enhanced binding to insect nicotinic acetylcholine receptors .
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